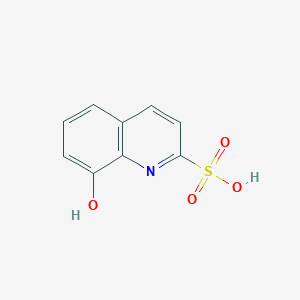
8-Hydroxyquinoline-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-2-sulfonic acid (8-HQS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonated derivative of 8-hydroxyquinoline, which is a heterocyclic organic compound. 8-HQS is commonly used as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of applications, including analytical chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 8-Hydroxyquinoline-2-sulfonic acid is related to its ability to chelate metal ions. When 8-Hydroxyquinoline-2-sulfonic acid binds to a metal ion, it forms a stable complex that is resistant to degradation. This property makes it useful in a variety of applications, including the detection and quantification of metal ions in solution.
Biochemical and Physiological Effects
8-Hydroxyquinoline-2-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which means it can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 8-Hydroxyquinoline-2-sulfonic acid in lab experiments is its ability to chelate metal ions. This property makes it useful in a variety of applications, including the determination of metal ions in solution and the synthesis of metal-containing compounds. However, one limitation of using 8-Hydroxyquinoline-2-sulfonic acid is its potential toxicity. It has been shown to be toxic to certain cell types, which means it must be used with caution in certain experiments.
Orientations Futures
There are several future directions for the use of 8-Hydroxyquinoline-2-sulfonic acid in scientific research. One potential application is in the development of new materials. 8-Hydroxyquinoline-2-sulfonic acid has been shown to be useful in the synthesis of metal-containing polymers, which could have a variety of applications in materials science. Additionally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new drugs. Its antioxidant and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Finally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new analytical techniques. Its ability to chelate metal ions could be used to develop new methods for the detection and quantification of metal ions in solution.
Méthodes De Synthèse
The synthesis of 8-Hydroxyquinoline-2-sulfonic acid can be achieved through several methods. One common method involves the sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
8-Hydroxyquinoline-2-sulfonic acid has been widely used in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry. It is commonly used as a reagent for the determination of metal ions in solution. This is due to its ability to form stable complexes with metal ions, which can be easily detected and quantified using various analytical techniques.
Propriétés
Nom du produit |
8-Hydroxyquinoline-2-sulfonic acid |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
8-hydroxyquinoline-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |
Clé InChI |
QLJOSEUOQHDGTQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)
![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
